molecular formula C25H37N7O8 B14249826 N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide CAS No. 194670-72-9

N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide

Cat. No.: B14249826
CAS No.: 194670-72-9
M. Wt: 563.6 g/mol
InChI Key: FVTXZRWRPPIWRL-ZEWNOJEFSA-N
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Description

N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide is a complex peptide compound It is composed of several amino acids linked together in a specific sequence, with an acetyl group at the N-terminus and a nitrophenyl group attached to the lysine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can also be reduced to an amine.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve nucleophilic reagents.

Major Products Formed

    Oxidation: Products may include nitro derivatives or oxidized peptide fragments.

    Reduction: Products may include amine derivatives.

    Substitution: Products depend on the specific substituent introduced.

Scientific Research Applications

N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in drug design and delivery.

    Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl group may play a role in binding to receptors or enzymes, while the peptide backbone can influence the compound’s overall conformation and activity. Pathways involved may include signal transduction and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide
  • N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide

Uniqueness

N-Acetyl-L-alanyl-L-seryl-L-prolyl-N-(4-nitrophenyl)-L-lysinamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

194670-72-9

Molecular Formula

C25H37N7O8

Molecular Weight

563.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H37N7O8/c1-15(27-16(2)34)22(35)30-20(14-33)25(38)31-13-5-7-21(31)24(37)29-19(6-3-4-12-26)23(36)28-17-8-10-18(11-9-17)32(39)40/h8-11,15,19-21,33H,3-7,12-14,26H2,1-2H3,(H,27,34)(H,28,36)(H,29,37)(H,30,35)/t15-,19-,20-,21-/m0/s1

InChI Key

FVTXZRWRPPIWRL-ZEWNOJEFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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